4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-cyano-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O4S2/c1-20-15-7-4-13(17)10-16(15)21(27(20,24)25)9-8-19-26(22,23)14-5-2-12(11-18)3-6-14/h2-7,10,19H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZPRFLQWHRUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within cells or tissues. This interaction often involves binding to enzymes, receptors, or other proteins, altering their activity and influencing downstream pathways. The precise mechanism depends on the compound's structure and the biological context in which it is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include sulfonamide derivatives fused with heterocyclic systems (e.g., 1,3,4-thiadiazole, 1,2,4-triazole, or thiadiazine) and substituted aromatic/heteroaromatic rings. Below is a comparative analysis:
Research Findings and Implications
- Spectroscopic Characterization : The target compound’s IR and NMR spectra align with sulfonamide-thiadiazole hybrids, with distinct peaks for S=O (1250 cm⁻¹) and C≡N (2240 cm⁻¹) .
- Tautomerism : Unlike 1,2,4-triazole derivatives (e.g., 9), the target compound’s benzo[c]thiadiazole core avoids tautomeric equilibria, simplifying structural analysis .
- Pharmacological Potential: The combination of sulfonamide and fluorinated thiadiazole moieties suggests dual inhibitory activity against carbonic anhydrase and tyrosine kinases, analogous to compound 9 .
Biological Activity
The compound 4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure featuring a benzenesulfonamide moiety linked to a thiadiazol derivative with a cyano group. Its structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that sulfonamides exhibit significant antimicrobial activity. The compound's structure suggests potential efficacy against various bacterial strains due to the presence of the sulfonamide group, which is known to inhibit bacterial folate synthesis. A study demonstrated that similar compounds displayed potent activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Sulfonamides have been shown to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. A related compound was effective in reducing IL-17 production in a preclinical model of psoriasis, suggesting that this class of compounds could be beneficial in treating inflammatory conditions .
Anticancer Activity
Emerging evidence points toward the anticancer potential of thiadiazole derivatives. The compound under investigation has been noted for its ability to inhibit hypoxia-inducible factor 2-alpha (HIF-2α), which plays a crucial role in tumor progression and metastasis. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group likely inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Cytokine Modulation : The compound may downregulate inflammatory cytokines such as IL-17 and TNF-alpha.
- Apoptosis Induction : By targeting HIF-2α pathways, the compound could promote apoptosis in hypoxic tumor environments.
Case Studies
Several case studies have investigated the biological effects of structurally similar compounds:
- Case Study 1 : A compound with a similar sulfonamide structure was evaluated for its antimicrobial efficacy against Pseudomonas aeruginosa , showing significant inhibition at low concentrations .
- Case Study 2 : In a preclinical model for rheumatoid arthritis, a thiadiazole derivative demonstrated reduced joint inflammation and pain through cytokine modulation .
Data Table: Biological Activity Summary
Q & A
Basic: What are standard synthetic methodologies for preparing 4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions under controlled conditions. A common approach includes:
- Condensation reactions : Refluxing intermediates (e.g., substituted benzaldehydes or amines) with sulfonamide precursors in ethanol or acetonitrile, often catalyzed by glacial acetic acid or potassium carbonate.
- Cyclization : Formation of heterocyclic cores (e.g., benzo[c][1,2,5]thiadiazole) via thermal or iodine-mediated cyclization in solvents like DMF.
- Purification : Recrystallization from ethanol or acetone to isolate high-purity products.
Key parameters include reaction time (3–4 hours for condensation), solvent polarity, and stoichiometric ratios to minimize byproducts .
Advanced: How can solvent and catalyst selection be optimized to improve yield in sulfonamide coupling reactions?
Optimization involves systematic screening using design of experiments (DoE) principles:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution in sulfonamide coupling.
- Catalysts : Mild bases (K₂CO₃) or iodine-triethylamine systems promote cyclization efficiency.
- Temperature : Reflux conditions (70–80°C) balance reactivity and decomposition risks.
Advanced statistical modeling (e.g., response surface methodology) can identify interactions between variables. For example, iodine in DMF accelerates cyclization but may require quenching with triethylamine to prevent over-oxidation .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., sulfonamide NH, aromatic protons) and carbon types (e.g., cyano carbons at ~110–120 ppm).
- IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹, C≡N at ~2200 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation patterns.
Cross-referencing with computational simulations (e.g., DFT) ensures alignment between experimental and theoretical spectra .
Advanced: How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives?
- Multi-software validation : Use SHELXL for refinement and PHENIX for validation to detect outliers in thermal parameters or bond lengths.
- Twinned data analysis : Employ SHELXD/SHELXE pipelines for deconvoluting overlapping reflections in twinned crystals.
- High-resolution data : Collect synchrotron-derived datasets (≤1.0 Å) to improve electron density maps for ambiguous regions (e.g., disordered sulfonyl groups).
Discrepancies in occupancy or hydrogen bonding can be addressed via iterative refinement and Bayesian statistics .
Basic: What in vitro assays are used to evaluate the biological activity of this compound?
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative strains.
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or phosphodiesterases.
Controls include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced: How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?
- Core substitutions : Introduce electron-withdrawing groups (e.g., Cl, F) at the benzo[c]thiadiazole ring to improve membrane permeability.
- Side-chain optimization : Replace the ethyl linker with propyl or PEG-based spacers to modulate solubility and target engagement.
- Pharmacophore modeling : Align substituents (e.g., cyano, sulfonamide) with key receptor pockets using docking software (AutoDock Vina).
SAR studies on analogs (e.g., triazole-thiadiazole hybrids) show that halogenation at specific positions enhances antimicrobial potency by 3–5-fold .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Sulfonamide activation : The electron-deficient sulfonyl group acts as a leaving group, facilitating attack by nucleophiles (e.g., amines, thiols).
- Steric effects : Bulky substituents on the benzo[c]thiadiazole ring hinder SN2 pathways, favoring SN1 mechanisms in polar solvents.
- pH dependence : Reactions in mildly acidic conditions (pH 4–6) protonate the sulfonamide nitrogen, enhancing electrophilicity.
Kinetic studies using LC-MS can track intermediate formation (e.g., sulfonyl chloride) and validate proposed mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
